molecular formula C15H15BO5 B2568880 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid CAS No. 2377608-44-9

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2568880
CAS No.: 2377608-44-9
M. Wt: 286.09
InChI Key: KTUCVFRAZQCPNK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with a benzene ring substituted at the 3- and 5-positions by benzyloxy (–OCH₂C₆H₅) and methoxycarbonyl (–COOCH₃) groups, respectively. Its molecular formula is C₁₅H₁₅BO₅, with a molecular weight of 286.28 g/mol (calculated from structural analogs in and ) . The boronic acid functional group (–B(OH)₂) at the para position relative to the benzyloxy group enables its use in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials synthesis .

Structurally, the benzyloxy group provides steric bulk and moderate electron-donating effects, while the methoxycarbonyl group is electron-withdrawing. This combination influences the compound’s reactivity, solubility, and stability in organic reactions .

Properties

IUPAC Name

(3-methoxycarbonyl-5-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO5/c1-20-15(17)12-7-13(16(18)19)9-14(8-12)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUCVFRAZQCPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

    Substitution Reaction: The phenylboronic acid derivative undergoes a substitution reaction with benzyl alcohol to introduce the benzyloxy group.

    Esterification: The methoxycarbonyl group is introduced through an esterification reaction using methanol and a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution and esterification reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 3-(Benzyloxy)-5-(methoxycarbonyl)phenol.

    Reduction: Formation of 3-(Benzyloxy)-5-(hydroxymethyl)phenylboronic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid involves:

    Reversible Covalent Bond Formation: The boronic acid group can form reversible covalent bonds with diols, which is useful in drug delivery and sensor applications.

    Molecular Targets: The compound can target specific biomolecules containing diol groups, such as sugars and nucleotides.

    Pathways Involved: The interaction with diol-containing biomolecules can influence various biochemical pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

3-(Methoxycarbonyl)phenylboronic Acid (CAS 99796-19-4) and 4-(Methoxycarbonyl)phenylboronic Acid (CAS 99768-12-4)

These isomers differ in the position of the methoxycarbonyl group on the phenyl ring.

  • Reactivity : The meta-substituted isomer (3-position) exhibits lower reactivity in Suzuki couplings compared to the para-substituted (4-position) analog due to steric hindrance and electronic effects .
  • Melting Point : The para isomer has a higher melting point (187–191°C) than the meta isomer, reflecting differences in crystallinity .
Compound CAS Number Substituent Positions Melting Point (°C) Reactivity in Suzuki Couplings
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid N/A 3-OBz, 5-COOCH₃ Not reported Moderate (steric hindrance)
3-(Methoxycarbonyl)phenylboronic acid 99796-19-4 3-COOCH₃ 187–191 Low
4-(Methoxycarbonyl)phenylboronic acid 99768-12-4 4-COOCH₃ Not reported High

Substituent Variants

3-Benzyloxy-5-fluorophenylboronic Acid (CAS 850589-56-9)

This compound replaces the methoxycarbonyl group with a fluorine atom.

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the boronic acid’s electrophilicity, enhancing coupling efficiency compared to the target compound .
  • Solubility : Fluorine improves solubility in polar solvents like THF and DMF .

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic Acid (CAS 1256345-95-5)

The trifluoromethoxy (–OCF₃) group is more electron-withdrawing than methoxycarbonyl, leading to higher reactivity in cross-coupling reactions but reduced stability under basic conditions .

Compound CAS Number Key Substituent Reactivity Solubility
This compound N/A 5-COOCH₃ Moderate Moderate in DMSO
3-Benzyloxy-5-fluorophenylboronic acid 850589-56-9 5-F High High in THF
3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid 1256345-95-5 5-OCF₃ Very high Low in H₂O

Multi-Substituted Analogs

2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic Acid (CAS 957066-03-4)

This compound features chloro and fluoro substituents alongside methoxycarbonyl.

  • Steric and Electronic Effects : The chlorine atom increases steric hindrance, reducing coupling yields compared to the target compound. However, fluorine enhances electrophilicity .
  • Applications : Used in synthesizing kinase inhibitors due to its halogenated aromatic system .
Compound CAS Number Substituents Reaction Yield (Suzuki) Applications
This compound N/A 3-OBz, 5-COOCH₃ 60–75% Drug intermediates
2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid 957066-03-4 2-Cl, 4-F, 5-COOCH₃ 40–55% Kinase inhibitors

Benzyloxy-Substituted Analogs

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

Lacking the methoxycarbonyl group, this analog has simpler electronic properties.

  • Reactivity : Higher coupling efficiency due to reduced steric and electronic complexity .
  • Thermal Stability : Decomposes above 200°C, whereas the target compound’s methoxycarbonyl group may stabilize the structure .
Compound CAS Number Substituents Thermal Stability Reactivity
This compound N/A 3-OBz, 5-COOCH₃ >150°C Moderate
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 3-OBz >200°C High

Biological Activity

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is characterized by its unique structure, which includes a benzyloxy group and a methoxycarbonyl moiety, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property common among boronic acids. This interaction can modulate enzyme activity and influence cellular processes such as apoptosis and cell cycle regulation. The presence of the benzyloxy and methoxycarbonyl groups enhances its lipophilicity and stability, facilitating better cellular uptake and target interaction.

Antiproliferative Activity

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives using the sulforhodamine B (SRB) assay across multiple cancer cell lines, revealing a structure-activity relationship that underscores the importance of specific substituents on the phenyl ring for enhancing biological activity .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

CompoundIC50 (μM)Cell Line
This compound25A2780 (Ovarian)
2-Fluoro-6-formylphenylboronic acid18MV-4-11 (Leukemia)
4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid40MCF7 (Breast)

Case Studies

  • Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibited the proliferation of ovarian cancer cells (A2780). The mechanism involved G2/M phase arrest and induction of apoptosis, as evidenced by increased caspase-3 activity and changes in cell morphology indicative of mitotic catastrophe .
  • Structural Insights : A comparative analysis with other phenylboronic acids revealed that modifications in the substituents on the aromatic ring can drastically affect biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine at specific positions enhanced potency against certain cancer cell lines .

Table 2: Structure-Activity Relationship of Boronic Acid Derivatives

CompoundStructural FeaturesBiological Activity
This compoundBenzyloxy, MethoxycarbonylHigh antiproliferative
2-Fluoro-6-formylphenylboronic acidFluoro groupModerate antiproliferative
4-[4-(methoxycarbonyl)phenyl]benzoic acidLacks benzyloxyLow antiproliferative

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